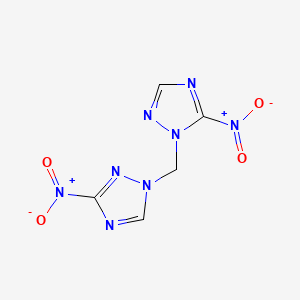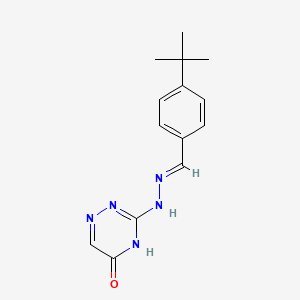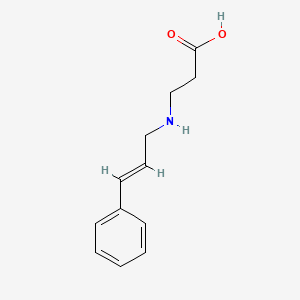![molecular formula C18H19ClN2O4S B13372463 4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B13372463.png)
4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is a complex organic compound with a molecular formula of C18H18ClNO4S. This compound is of interest due to its unique chemical structure, which includes a chloro-substituted benzamide core and a tetrahydrofuran-2-ylmethylsulfamoyl group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-aminobenzenesulfonamide in the presence of a base to form the intermediate 4-chloro-N-(4-sulfamoylphenyl)benzamide. This intermediate is then reacted with tetrahydrofuran-2-ylmethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfamoyl group can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized forms of the sulfamoyl group.
Reduction: Reduced forms of the sulfamoyl group.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-phenylbenzamide
- 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide
Uniqueness
4-chloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is unique due to the presence of the tetrahydrofuran-2-ylmethylsulfamoyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This unique structure may contribute to its specific interactions with molecular targets and its potential therapeutic effects .
Properties
Molecular Formula |
C18H19ClN2O4S |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-chloro-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H19ClN2O4S/c19-14-5-3-13(4-6-14)18(22)21-15-7-9-17(10-8-15)26(23,24)20-12-16-2-1-11-25-16/h3-10,16,20H,1-2,11-12H2,(H,21,22) |
InChI Key |
BQEQHDOSCOGWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1-Adamantyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372400.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372406.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B13372425.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]acetamide](/img/structure/B13372428.png)
![3-(Morpholin-4-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372431.png)

![N-(4-chlorophenyl)-10,12-dimethyl-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B13372437.png)

![Methyl 2-(ethylamino)-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate](/img/structure/B13372454.png)

![Methyl 4-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13372460.png)
![5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B13372467.png)
